molecular formula C6H11ClO B1590229 3-Methylpentanoyl Chloride CAS No. 51116-72-4

3-Methylpentanoyl Chloride

Cat. No.: B1590229
CAS No.: 51116-72-4
M. Wt: 134.6 g/mol
InChI Key: OGMHLZVDKIJTMN-UHFFFAOYSA-N
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Description

3-Methylpentanoyl Chloride is an organic compound with the molecular formula C6H11ClO. It is a derivative of pentanoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentanoyl Chloride can be synthesized from 3-methylpentanoic acid. The typical method involves the reaction of 3-methylpentanoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at room temperature. The mixture is then heated to reflux for several hours to complete the reaction. The product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures higher efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methylpentanoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: It reacts with water to form 3-methylpentanoic acid and hydrochloric acid.

    Reduction: It can be reduced to 3-methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Catalysts: N,N-dimethylformamide (DMF)

    Solvents: Dichloromethane, toluene

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    3-Methylpentanoic Acid: Formed by hydrolysis

    3-Methylpentanol: Formed by reduction

Scientific Research Applications

3-Methylpentanoyl Chloride is used in various scientific research applications, including:

    Organic Synthesis: It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Used in the preparation of drug candidates and active pharmaceutical ingredients.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Research: Employed in the modification of biomolecules and the study of enzyme mechanisms.

Mechanism of Action

The mechanism of action of 3-Methylpentanoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic sites on biomolecules, such as amino groups on proteins and hydroxyl groups on carbohydrates.

Comparison with Similar Compounds

Similar Compounds

    Pentanoyl Chloride: Similar structure but without the methyl group at the third position.

    3-Methylbutanoyl Chloride: Similar structure but with a shorter carbon chain.

    Hexanoyl Chloride: Similar structure but with a longer carbon chain.

Uniqueness

3-Methylpentanoyl Chloride is unique due to the presence of the methyl group at the third position, which influences its reactivity and steric properties. This structural feature makes it a valuable intermediate in the synthesis of specific compounds that require precise molecular configurations.

Properties

IUPAC Name

3-methylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMHLZVDKIJTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505627
Record name 3-Methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51116-72-4
Record name 3-Methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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